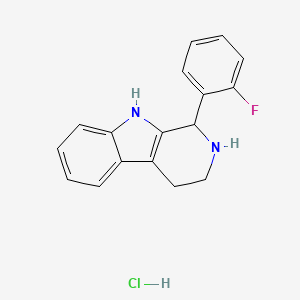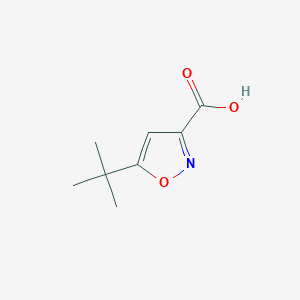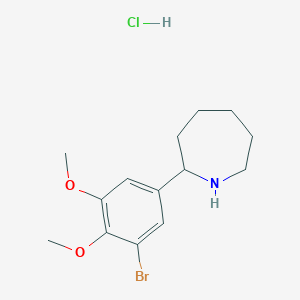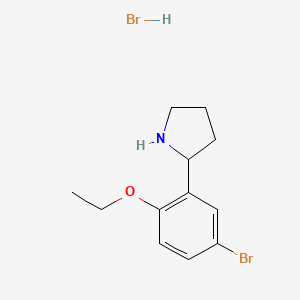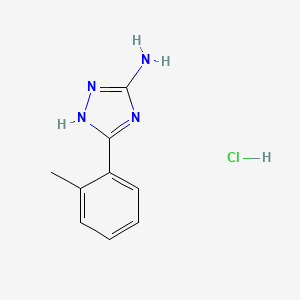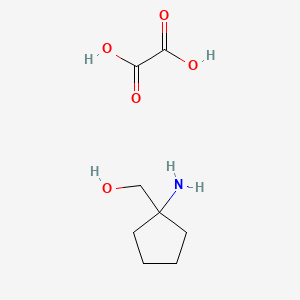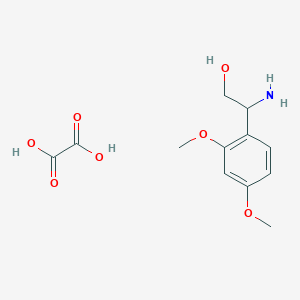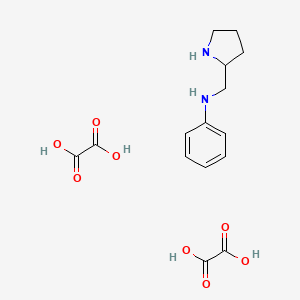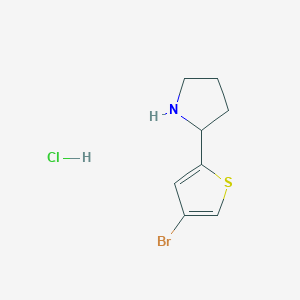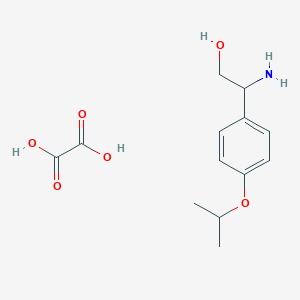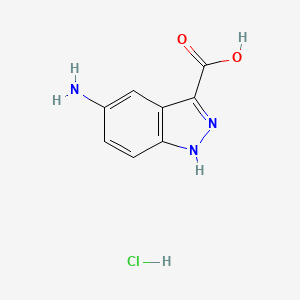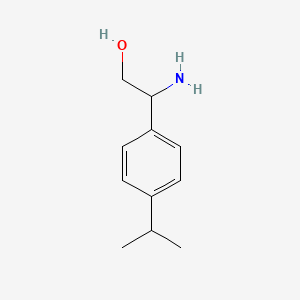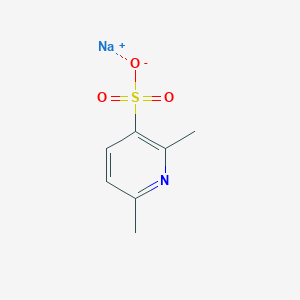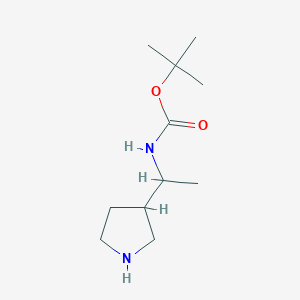
3-(1-(Boc-氨基)乙基)-吡咯烷
描述
The compound "3-(1-(Boc-amino)ethyl)-pyrrolidine" is not directly discussed in the provided papers. However, the papers do discuss related pyrrolidine derivatives and their synthesis, properties, and potential applications. Pyrrolidine derivatives are of significant interest due to their presence in various bioactive molecules and potential use in pharmaceuticals, such as glycosidase inhibitors .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach is the condensation of 1,3-diones with 2-(aminomethyl)pyridine to produce 3,5-disubstituted-2-(2-pyridyl)pyrroles . Another method involves the reaction of 3-amino-2H-azirines with carboxylic acid derivatives catalyzed by boron trifluoride to yield 4-amino-1,5-dihydro-2H-pyrrol-2-ones . Additionally, asymmetric synthesis routes starting from trans-4-hydroxy-L-proline have been used to create diastereoisomers of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine, which are potential glycosidase inhibitors .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex and is influenced by substituents on the pyrrolidine ring. For instance, 3-(dimethylboryl)pyridine forms a rigid cyclic tetramer stabilized by intermolecular boron-nitrogen coordination bonds . Similarly, 3-(diethylboryl)pyridine also forms a cyclic tetramer in solution, as evidenced by vapor pressure osmometry and X-ray crystallography .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. The scrambling reactions of 3-(dimethylboryl)pyridine oligomers show remarkable steric effects and can proceed under relatively mild conditions, indicating the possibility of both S(N)1- and S(N)2-type mechanisms . The condensation reactions of 1-alkyl- and 1-aryl-2-amino-4-cyanopyrroles with dicarbonyl compounds yield 1H-pyrrolo[2,3-b]pyridines, demonstrating the versatility of pyrrolidine derivatives in forming heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the nonlinear optical (NLO) properties of 3-amino-4-(Boc-amino)pyridine have been investigated using density functional theory (DFT), revealing that the molecule could be a good candidate as an NLO material . The stability of 3-(diethylboryl)pyridine under ambient conditions and its unique structural features, such as the formation of a cyclic tetramer, are notable .
科学研究应用
1. Synthesis of Peptide Nucleic Acid Oligonucleotide Conjugates
- Application Summary: “3-(1-(Boc-amino)ethyl)-pyrrolidine” is used in the synthesis of Peptide Nucleic Acid (PNA) oligonucleotide conjugates, which are of great interest in the biomedical and diagnostic field as antigene and molecular sensors .
- Methods of Application: The monomer N-(Boc-Aeg)thymine Ethyl Ester is prepared by direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . This backbone is prepared from the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chlroacetylchloride .
- Results or Outcomes: The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of 98% . This cost-effective, highly scalable method of synthesis will expand its wider use .
2. BOC Protection of Amines
- Application Summary: “3-(1-(Boc-amino)ethyl)-pyrrolidine” is used in the BOC protection of amines, a process that is important in the synthesis of pharmaceutical and biologically active molecules .
- Methods of Application: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes: The process is described as green and eco-friendly, providing almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
3. Synthesis of Thymine-based PNA Monomer Precursor
- Application Summary: “3-(1-(Boc-amino)ethyl)-pyrrolidine” is used in the synthesis of Thymine-based Peptide Nucleic Acid (PNA) monomer precursor . This precursor is reported to be used in various synthetic applications .
- Methods of Application: The monomer is prepared by direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . This backbone is prepared from the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chlroacetylchloride .
- Results or Outcomes: The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of 98% . This cost-effective, highly scalable method of synthesis will expand its wider use .
4. Boc Protection of Amines
- Application Summary: “3-(1-(Boc-amino)ethyl)-pyrrolidine” is used in the Boc protection of amines . This process is important in the synthesis of pharmaceutical and biologically active molecules .
- Methods of Application: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes: The process is described as green and eco-friendly, providing almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
5. Synthesis of Thymine-based PNA Monomer Precursor
- Application Summary: “3-(1-(Boc-amino)ethyl)-pyrrolidine” is used in the synthesis of Thymine-based Peptide Nucleic Acid (PNA) monomer precursor . This precursor is reported to be used in various synthetic applications .
- Methods of Application: The monomer is prepared by direct coupling of nucleobase thymine with the backbone Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate . This backbone is prepared from the reaction of Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chlroacetylchloride .
- Results or Outcomes: The key intermediate Ethyl N-[(2-Boc-amino)-ethyl]glycinate involved in the synthesis has been prepared via a scalable and cost-effective route with a yield of 98% . This cost-effective, highly scalable method of synthesis will expand its wider use .
6. Boc Protection of Amines
- Application Summary: “3-(1-(Boc-amino)ethyl)-pyrrolidine” is used in the Boc protection of amines . This process is important in the synthesis of pharmaceutical and biologically active molecules .
- Methods of Application: This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
- Results or Outcomes: The process is described as green and eco-friendly, providing almost quantitative Boc protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
未来方向
The use of Boc-protected amines like “3-(1-(Boc-amino)ethyl)-pyrrolidine” is widespread in organic synthesis, particularly in the synthesis of complex molecules like pharmaceuticals . Future research may focus on developing more efficient methods for the introduction and removal of Boc protecting groups, as well as exploring their use in the synthesis of new compounds.
属性
IUPAC Name |
tert-butyl N-(1-pyrrolidin-3-ylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUZGKGDCUOVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555891 | |
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(Boc-amino)ethyl)-pyrrolidine | |
CAS RN |
107258-90-2 | |
| Record name | tert-Butyl [1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[1-(pyrrolidin-3-yl)ethyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


